molecular formula C8H11BrN2O3S B2482390 Methyl 3-[(carbamimidoylsulfanyl)methyl]furan-2-carboxylate hydrobromide CAS No. 143824-50-4

Methyl 3-[(carbamimidoylsulfanyl)methyl]furan-2-carboxylate hydrobromide

Cat. No.: B2482390
CAS No.: 143824-50-4
M. Wt: 295.15
InChI Key: ANOISQMJMGAZNI-UHFFFAOYSA-N
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Description

“Methyl 3-[(carbamimidoylsulfanyl)methyl]furan-2-carboxylate hydrobromide” is a chemical compound with the CAS Number: 143824-50-4 . It has a molecular weight of 295.16 . The IUPAC name for this compound is methyl 3- ( { [amino (imino)methyl]sulfanyl}methyl)-2-furoate hydrobromide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H10N2O3S.BrH/c1-12-7 (11)6-5 (2-3-13-6)4-14-8 (9)10;/h2-3H,4H2,1H3, (H3,9,10);1H . This code provides a specific description of the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results .

Scientific Research Applications

Optical Isomers and Chiral Synthesis

Methyl 3-[(carbamimidoylsulfanyl)methyl]furan-2-carboxylate hydrobromide and its derivatives are used in the optical resolution and chiral synthesis of complex organic compounds. For example, Yodo et al. (1988) detailed the preparation of optical isomers of methyl 6, 7-dichloro-2, 3-dihydrobenzo[b]furan-2-carboxylate via both optical resolution and chiral synthesis methods. This process is significant for large-scale preparation from economical and operational perspectives (Yodo, Matsushita, Ohsugi, & Harada, 1988).

Biological Activity Studies

In the field of biology, derivatives of this compound have been synthesized and tested for biological activities. Phutdhawong et al. (2019) synthesized derivatives from furfuryl alcohol and studied their cytotoxicity against cancer cell lines and bacteria. One particular derivative showed potent biological activity against the HeLa cell line and photogenic bacteria (Phutdhawong, Inpang, Taechowisan, & Phutdhawong, 2019).

Synthesis of Furans and Cyclopentenones

Watterson et al. (2003) utilized 2,3-dibromo-1-(phenylsulfonyl)-1-propene as a reagent for synthesizing furans and cyclopentenones, including 2-methyl-4-[(phenyl-sulfonyl)methyl]furan. This research illustrates the compound's role in the versatile synthesis of complex organic structures (Watterson, Ni, Murphree, & Padwa, 2003).

Conversion of α-Arylidene-γ-Κeto Esters

Reddy et al. (2002) reported the formation of unsymmetrical 2,5 diarylfuran-3-carboxylic acid methyl esters from α-arylidene-γ-oxo-benzenebutanoic acid methyl esters. This demonstrates the compound's utility in synthesizing polysubstituted furans, which are key components in many natural products and pharmaceuticals (Reddy, Salahuddin, Neelakantan, & Iyengar, 2002).

Grisane System Synthesis

Ahbab et al. (1976) explored the addition of furan to methyl 4-(2,6-dimethoxyphenyl)-4-oxobut-2-ynoate, leading to the synthesis of the grisane system, a significant compound in chemistry (Ahbab, Borthwick, Hooper, Millership, Whalley, Ferguson, & Marsh, 1976).

Safety and Hazards

The safety information for this compound includes several hazard statements: H315, H319, H335 . These correspond to skin irritation, eye irritation, and respiratory irritation, respectively. Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These statements provide guidance on how to handle the compound safely.

Properties

IUPAC Name

methyl 3-(carbamimidoylsulfanylmethyl)furan-2-carboxylate;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3S.BrH/c1-12-7(11)6-5(2-3-13-6)4-14-8(9)10;/h2-3H,4H2,1H3,(H3,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANOISQMJMGAZNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CO1)CSC(=N)N.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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